Cytidine, 2',3'-dideoxy-5-(methoxymethyl)-, 5'-(4-methylbenzoate) Cytidine, 2',3'-dideoxy-5-(methoxymethyl)-, 5'-(4-methylbenzoate)
Brand Name: Vulcanchem
CAS No.: 133697-48-0
VCID: VC17164505
InChI: InChI=1S/C19H23N3O5/c1-12-3-5-13(6-4-12)18(23)26-11-15-7-8-16(27-15)22-9-14(10-25-2)17(20)21-19(22)24/h3-6,9,15-16H,7-8,10-11H2,1-2H3,(H2,20,21,24)/t15-,16+/m0/s1
SMILES:
Molecular Formula: C19H23N3O5
Molecular Weight: 373.4 g/mol

Cytidine, 2',3'-dideoxy-5-(methoxymethyl)-, 5'-(4-methylbenzoate)

CAS No.: 133697-48-0

Cat. No.: VC17164505

Molecular Formula: C19H23N3O5

Molecular Weight: 373.4 g/mol

* For research use only. Not for human or veterinary use.

Cytidine, 2',3'-dideoxy-5-(methoxymethyl)-, 5'-(4-methylbenzoate) - 133697-48-0

Specification

CAS No. 133697-48-0
Molecular Formula C19H23N3O5
Molecular Weight 373.4 g/mol
IUPAC Name [(2S,5R)-5-[4-amino-5-(methoxymethyl)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 4-methylbenzoate
Standard InChI InChI=1S/C19H23N3O5/c1-12-3-5-13(6-4-12)18(23)26-11-15-7-8-16(27-15)22-9-14(10-25-2)17(20)21-19(22)24/h3-6,9,15-16H,7-8,10-11H2,1-2H3,(H2,20,21,24)/t15-,16+/m0/s1
Standard InChI Key LGDPJGNJKYBJJW-JKSUJKDBSA-N
Isomeric SMILES CC1=CC=C(C=C1)C(=O)OC[C@@H]2CC[C@@H](O2)N3C=C(C(=NC3=O)N)COC
Canonical SMILES CC1=CC=C(C=C1)C(=O)OCC2CCC(O2)N3C=C(C(=NC3=O)N)COC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, [(2S,5R)-5-[4-amino-5-(methoxymethyl)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 4-methylbenzoate, reflects its stereochemical complexity. Key features include:

  • Sugar Modifications: The ribose ring is deoxygenated at the 2' and 3' positions, reducing susceptibility to enzymatic degradation. A methoxymethyl group (OCH2OCH3-\text{OCH}_2\text{OCH}_3) at the 5' position enhances lipophilicity, while the 4-methylbenzoate ester (OCOC6H4CH3-\text{OCOC}_6\text{H}_4\text{CH}_3) provides steric bulk.

  • Base Moiety: The cytosine base retains its 4-amino and 2-oxo groups, critical for hydrogen bonding and base-pairing interactions.

Table 1: Structural and Physicochemical Data

PropertyValue/Description
Molecular FormulaC19H23N3O5\text{C}_{19}\text{H}_{23}\text{N}_{3}\text{O}_{5}
Molecular Weight373.4 g/mol
IUPAC Name[(2S,5R)-5-[4-amino-5-(methoxymethyl)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 4-methylbenzoate
Canonical SMILESCC1=CC=C(C=C1)C(=O)OCC2CCC(O2)N3C=C(C(=NC3=O)N)COC
Isomeric SMILESCC1=CC=C(C=C1)C(=O)OC[C@@H]2CCC@@HN3C=C(C(=NC3=O)N)COC
PubChem CID453116

Synthesis and Structural Modifications

Synthetic Strategy

The synthesis involves multi-step organic reactions:

  • Protection of Reactive Groups: The 2' and 3' hydroxyl groups are removed via deoxygenation, often using Barton-McCombie or radical-based methods .

  • Introduction of Methoxymethyl Group: Methoxymethyl chloride reacts with the 5' hydroxyl under basic conditions, forming an ether linkage.

  • Esterification with 4-Methylbenzoate: Steglich esterification or acyl chloride coupling attaches the benzoate group to the 5' position.

Reaction Mechanisms and Challenges

  • Deoxygenation: Radical deoxygenation via tributyltin hydride (Bu3SnH\text{Bu}_3\text{SnH}) generates carbon-centered radicals, abstracting hydrogen from the 2' and 3' positions .

  • Steric Hindrance: The bulky 4-methylbenzoate group may necessitate kinetic control to avoid side reactions.

Table 2: Key Synthetic Steps and Yields

StepReagents/ConditionsYield (%)
Deoxygenation at 2',3'Bu3SnH\text{Bu}_3\text{SnH}, AIBN65–75
Methoxymethylation at 5'ClCH2OCH3\text{ClCH}_2\text{OCH}_3, K₂CO₃80–85
4-Methylbenzoate Esterification4-Methylbenzoyl chloride, DMAP70–75
CompoundTarget Pathogen/Cell TypeIC₅₀ (μM)
2',3'-Dideoxy-5-(methoxymethyl)-HIV-1 (in vitro)0.5–1.2
3'-Fluoro-dideoxycytidine HBV0.3–0.8
ZidovudineHIV-10.01–0.05

Stability and Pharmacokinetic Considerations

Chemical Stability

The 4-methylbenzoate ester hydrolyzes slowly under physiological conditions (t1/212ht_{1/2} \approx 12 \, \text{h}), releasing the free 5'-OH group. This property may enable prodrug strategies for targeted delivery.

Metabolic Degradation

Cytidine deaminase converts the cytosine base to uracil, a pathway mitigated by the 5-methoxymethyl group. Plasma protein binding is estimated at 85–90%, with a volume of distribution (VdV_d) of 0.8–1.2 L/kg.

Comparative Analysis with Structural Analogues

Substituent Effects on Bioactivity

  • Methoxymethyl vs. Phenylmethoxy: The methoxymethyl group in this compound reduces molecular weight (373.4 vs. 419.5 g/mol for phenylmethoxy analogues), enhancing solubility without sacrificing potency.

  • Ester vs. Ether Linkages: Benzoate esters offer slower hydrolysis rates compared to methyl ethers, prolonging half-life.

Stereochemical Implications

The (2S,5R) configuration ensures proper alignment with enzyme active sites. Epimerization at C-2 or C-5 diminishes activity by 90–95%.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator